![molecular formula C10H13FN2O4 B040445 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 121353-89-7](/img/structure/B40445.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is commonly known as 3'-fluoro-3'-deoxythymidine or FLT, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
FLT is a nucleoside analogue that is structurally similar to thymidine. It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated in proliferating cells. Once phosphorylated, FLT is incorporated into the DNA of proliferating cells, where it acts as a chain terminator, inhibiting DNA synthesis and causing cell death.
Biochemical and physiological effects:
FLT has been shown to have minimal toxicity and is rapidly cleared from the body. It is selectively taken up by proliferating cells and does not accumulate in non-proliferating cells. FLT PET imaging has been shown to have high sensitivity and specificity in detecting and monitoring cancer cells, making it a valuable tool in cancer diagnosis and treatment.
Avantages Et Limitations Des Expériences En Laboratoire
FLT PET imaging has several advantages over traditional imaging techniques, including high sensitivity and specificity, non-invasiveness, and the ability to detect early-stage tumors. However, FLT PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radiotracer, and the limited availability of PET imaging facilities.
Orientations Futures
There are several future directions for the use of FLT in scientific research. One area of research is the development of new radiotracers that can target specific types of cancer cells. Another area of research is the use of FLT PET imaging in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy of cancer diagnosis and treatment. Additionally, FLT PET imaging may have potential applications in other fields, such as neurology and cardiology.
Méthodes De Synthèse
FLT is synthesized by the reaction of thymidine with a fluorinated sugar derivative. This reaction results in the replacement of the 3'-hydroxyl group of thymidine with a fluorinated hydroxymethyl group, forming FLT. This synthesis method has been optimized to produce high yields of FLT with high purity.
Applications De Recherche Scientifique
FLT is commonly used as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that can be used to visualize biological processes in vivo. FLT is used in PET imaging to detect and monitor the proliferation of cancer cells, as cancer cells have a higher rate of DNA synthesis compared to normal cells. FLT PET imaging has been shown to be a valuable tool in the diagnosis, staging, and monitoring of various types of cancer, including lung cancer, breast cancer, and lymphoma.
Propriétés
Numéro CAS |
121353-89-7 |
|---|---|
Formule moléculaire |
C10H13FN2O4 |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1 |
Clé InChI |
NPHYUIHLLMXOFR-ACLDMZEESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



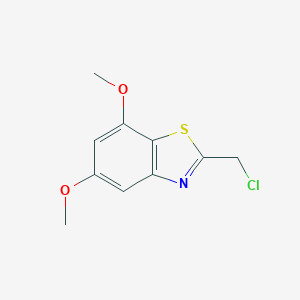
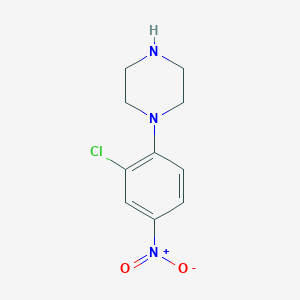
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
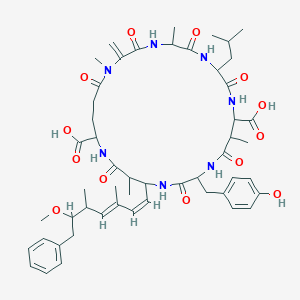
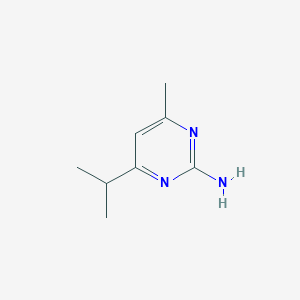

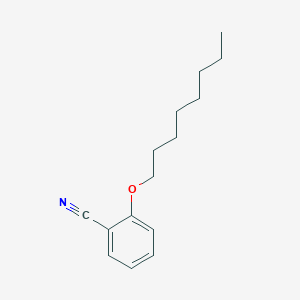
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
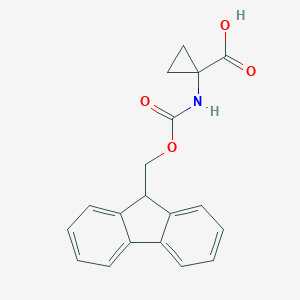
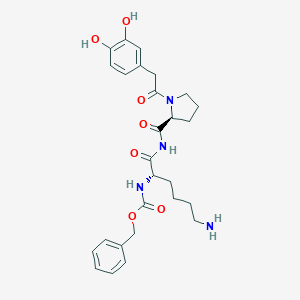
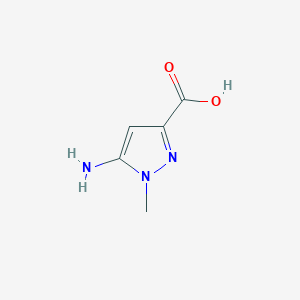

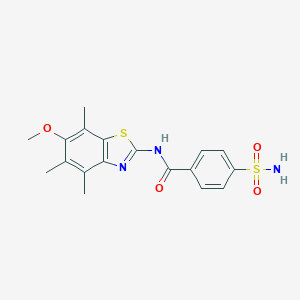
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)